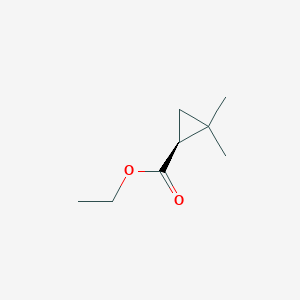

Cyclopropanecarboxylic acid, 2,2-dimethyl-, ethyl ester, (S)-

描述

Cyclopropanecarboxylic acid, 2,2-dimethyl-, ethyl ester, (S)- is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cyclopropanecarboxylic acid, 2,2-dimethyl-, ethyl ester, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropanecarboxylic acid, 2,2-dimethyl-, ethyl ester, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Cyclopropanecarboxylic acid, 2,2-dimethyl-, ethyl ester, (S)- is a compound of interest due to its unique structural features and potential biological activities. This article provides an overview of the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Cyclopropanecarboxylic acid, 2,2-dimethyl-, ethyl ester, (S)- is characterized by its cyclopropane ring structure and a carboxylic acid functional group. The compound has the following properties:

- Molecular Formula : CHO

- Molecular Weight : Approximately 142.19 g/mol

- Physical State : Typically a clear liquid with a light yellow hue

- Melting Point : 14-17 °C

- Density : 1.081 g/mL at 25 °C

The biological activity of cyclopropanecarboxylic acid derivatives often involves interactions with various biological targets, including enzymes and receptors. The presence of the carboxylic acid moiety allows for hydrolysis to release active forms that can engage in biochemical pathways.

- Enzyme Interaction : The ester group can be hydrolyzed to yield the active carboxylic acid, which may interact with metabolic enzymes.

- Receptor Binding : The compound may exhibit affinity for specific receptors involved in cellular signaling pathways.

Case Studies and Research Findings

-

Insecticidal Properties : Cyclopropanecarboxylic acid derivatives have been studied for their insecticidal activities. For instance, research indicates that compounds with similar structures disrupt insect nervous systems, leading to paralysis or death .

Compound Name Biological Activity Mechanism Cyclopropanecarboxylic acid derivatives Insecticidal Disrupts nervous system Pyrethroids Insecticidal Derived from chrysanthemum flowers - Pharmaceutical Applications : Cyclopropanecarboxylic acids are explored as intermediates in the synthesis of pharmaceuticals. A notable example is their role in synthesizing potent inhibitors for various biological targets .

- Toxicological Studies : Toxicological assessments have shown that certain derivatives can have significant effects on non-target organisms in agricultural settings, necessitating careful evaluation of their environmental impact .

Synthesis Methods

The synthesis of cyclopropanecarboxylic acid derivatives often involves various chemical reactions:

属性

IUPAC Name |

ethyl (1S)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-10-7(9)6-5-8(6,2)3/h6H,4-5H2,1-3H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQDMPAJKBUQSL-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC1(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。